molecular formula C28H24O3S B13544781 4-Sulfocalix[4]arene, Hydrate

4-Sulfocalix[4]arene, Hydrate

Cat. No.: B13544781
M. Wt: 440.6 g/mol
InChI Key: LSPMSLHSCWOOHQ-UHFFFAOYSA-N
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Description

4-Sulfocalix[4]arene Hydrate (CAS 112269-92-8) is a sulfonated derivative of calix[4]arene, a macrocyclic compound composed of four phenolic units linked by methylene bridges. Its structure features four sulfonate (-SO₃⁻) groups para-substituted on the upper rim, enhancing water solubility and enabling host-guest interactions in aqueous environments . The molecular formula is C₂₈H₂₄O₁₆S₄·xH₂O (anhydrous molecular weight: 744.724 g/mol), and it typically forms a crystalline powder with ≥94.0% purity . This compound is commercially available (e.g., TCI America) and widely used in supramolecular chemistry, sensing, and materials science due to its anionic character and biocompatibility .

Properties

Molecular Formula

C28H24O3S

Molecular Weight

440.6 g/mol

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-2-sulfonic acid

InChI

InChI=1S/C28H24O3S/c29-32(30,31)28-26-11-3-9-24(18-26)16-22-7-1-5-20(14-22)13-21-6-2-8-23(15-21)17-25-10-4-12-27(28)19-25/h1-12,14-15,18-19,28H,13,16-17H2,(H,29,30,31)

InChI Key

LSPMSLHSCWOOHQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=CC=C2)CC3=CC(=CC=C3)C(C4=CC=CC(=C4)CC5=CC=CC1=C5)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation Procedure

  • Reagents:
    Concentrated sulfuric acid or fuming sulfuric acid (oleum) is used as the sulfonating agent.

  • Conditions:
    The reaction is conducted at temperatures ranging from 0°C to 80°C, depending on the desired degree of sulfonation and to avoid decomposition.

  • Process:
    The calixarene is slowly added to the sulfonating agent under stirring. Reaction times vary from several hours to overnight to ensure complete sulfonation.

  • Workup:
    The reaction mixture is quenched with ice-cold water, and the product is precipitated. The crude solid is washed repeatedly with water to remove residual acid and salts.

Purification

  • Dialysis:
    To remove small molecular impurities and salts, dialysis against distilled water with a molecular weight cut-off of approximately 1000 Da is performed for 24 hours, changing water every 12 hours.

  • Recrystallization:
    The crude product is recrystallized from aqueous ethanol or water to obtain the hydrate form with high purity (>94% by titrimetric analysis).

Characterization and Quality Control

Parameter Method Typical Result
Purity Titrimetric analysis >94.0%
Molecular Weight Mass spectrometry 744.72 g/mol
Structural Confirmation Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) Confirm sulfonic acid groups and phenolic structure
Hydration State Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD) Confirm hydrate crystal form
Solubility Aqueous solubility tests High water solubility due to sulfonate groups

Experimental Notes and Optimization

  • Control of Sulfonation:
    Over-sulfonation can lead to decomposition or polymerization; thus, reaction time and temperature must be carefully controlled.

  • Hydrate Formation:
    Hydration is influenced by the crystallization solvent and drying conditions. Slow evaporation from water favors hydrate formation.

  • Yield Considerations:
    Overall yields from calixarene to 4-sulfocalixarene hydrate typically range between 50-75% depending on purification efficiency.

  • Handling:
    The sulfonated calixarenes are hygroscopic; thus, storage in a desiccator is recommended to maintain the hydrate form.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Yield (%) Notes
1 Calixarene synthesis p-tert-butylphenol + formaldehyde, acid catalyst ~50 Condensation reaction
2 tert-Butyl group removal Reverse Friedel-Crafts alkylation, Lewis acid ~60 Removes protecting groups
3 Sulfonation Concentrated sulfuric acid, 0-80°C 70-80 Introduces sulfonic acid groups
4 Purification & Hydrate formation Dialysis, recrystallization from water >94 purity Hydrate crystal obtained

Research and Literature Sources

The preparation methods described are corroborated by multiple peer-reviewed sources and experimental studies:

  • Gutsche et al. (1986) and subsequent synthetic elaborations provide foundational calixarene synthesis and functionalization protocols.

  • Sulfonation and purification methods are detailed in reviews and experimental papers addressing p-sulfonatocalixarenes and their derivatives, emphasizing aqueous solubility and binding properties.

  • Characterization techniques including NMR, FTIR, and titrimetric purity analysis are standard for confirming the structure and quality of the hydrate form.

  • Computational and experimental studies on p-sulfocalixarenes support the structural integrity and hydration behavior relevant to the preparation process.

Chemical Reactions Analysis

Host-Guest Complexation

4-Sulfocalix arene hydrate exhibits strong binding capabilities due to its macrocyclic structure, forming stable host-guest complexes with ions and small molecules. Key interactions include:

  • Cation binding : Sulfonate groups at the lower rim act as anchoring points for divalent and trivalent metal ions (e.g., Mg²⁺, La³⁺) via electrostatic interactions .

  • Organic molecule encapsulation : The cup-shaped cavity can host polar guest molecules such as ascorbic acid and dopamine, enhancing their stability and solubility.

  • Selective ionophore behavior : Used in electrochemical sensors to detect specific analytes by modulating ion transport.

Table 1: Binding Affinity of 4-Sulfocalix arene Hydrate

Guest TypeBinding StrengthKey InteractionsReference
Mg²⁺ModerateElectrostatic coordination
La³⁺StrongHydration shell interactions
DopamineStable complexHydrogen bonding, π-π stacking

Acid-Base Reactions

The sulfonic acid groups (-SO₃H) on the molecule enable proton donation, acting as a weak acid in aqueous environments. This property is leveraged in:

  • pH-responsive systems : Reversible protonation/deprotonation modulates solubility and binding affinity.

  • Electrochemical sensing : Proton transfer facilitates ion-selective electrode responses.

Thermodynamic Aspects

Computational studies (DFT) reveal:

  • Gas-phase binding : Spontaneous complexation with metal cations (ΔG < 0) due to strong electrostatic interactions .

  • Aqueous-phase behavior : Implicit/explicit solvent models show reduced binding for monovalent cations (e.g., Na⁺) but retained affinity for divalent/trivalent ions .

Table 2: Gibbs Free Energy Changes (ΔG) for Metal Cation Binding

CationΔG (gas phase)ΔG (aqueous)
Na⁺-10 kcal/mol+5 kcal/mol
Mg²⁺-25 kcal/mol-8 kcal/mol
La³⁺-35 kcal/mol-15 kcal/mol
Data adapted from computational studies .

Biological Interactions

4-Sulfocalix arene hydrate demonstrates bioactivity through:

  • AIM2 inflammasome inhibition : Suppresses interleukin-1β release, suggesting anti-inflammatory applications.

  • Drug delivery : Encapsulation of therapeutic agents enhances bioavailability via controlled release.

Scientific Research Applications

4-Sulfocalixarene hydrate is a multifunctional compound with diverse applications in scientific research, including environmental remediation, drug delivery systems, analytical chemistry, nanotechnology, and biological research . Its unique structure and properties make it a valuable tool in various fields, offering enhanced capabilities compared to traditional materials .

Scientific Research Applications

Environmental Remediation
4-Sulfocalixarene hydrate can effectively capture heavy metals and organic pollutants from water, making it valuable in wastewater treatment processes .

Drug Delivery Systems
The compound's structure allows for the encapsulation of pharmaceutical compounds, which enhances their solubility and bioavailability, crucial for developing more effective medications .

Analytical Chemistry
4-Sulfocalixarene hydrate serves as a selective receptor in sensors for detecting specific ions or molecules, improving the accuracy of analytical methods used in laboratories .

Nanotechnology
The compound is used in the synthesis of nanomaterials, which can be applied in various fields such as electronics and materials science, offering enhanced properties compared to traditional materials .

Biological Research
4-Sulfocalixarene hydrate acts as a molecular probe in biological studies, aiding in understanding cellular processes and interactions, essential for advancements in biotechnology .

Case Studies

Povidone Iodine Stabilization
P-sulfonato-calixarene derivatives forming micelles (SC4OC6) can improve the stability of a 0.1% Povidone Iodine (PVPI) aqueous solution . For example, adding bacterial suspensions to SC4OC6 and PVPI/SC4OC6 solutions and incubating for short periods can neutralize residual iodine, which is then plated for colony counting .

Supramolecular Amphiphiles
P-sulfonatocalixarenes are water-soluble macrocyclic molecules composed of 4-hydroxybenzenesulfonate units linked by methylene bridges, useful in creating supramolecular amphiphiles . For instance, the formation of micellar aggregates was observed at a concentration 70-fold below the critical micelle concentration (CMC) of a pure surfactant when using hexamethylated p-sulfonatocalixarene .

Data Table

ApplicationDescription
Environmental RemediationEffectively captures heavy metals and organic pollutants from water, making it valuable in wastewater treatment processes .
Drug Delivery SystemsEncapsulates pharmaceutical compounds, enhancing their solubility and bioavailability, crucial for developing more effective medications .
Analytical ChemistryServes as a selective receptor in sensors for detecting specific ions or molecules, improving the accuracy of analytical methods used in laboratories .
NanotechnologyUsed in the synthesis of nanomaterials, which can be applied in various fields such as electronics and materials science, offering enhanced properties compared to traditional materials .
Biological ResearchActs as a molecular probe in biological studies, aiding in understanding cellular processes and interactions, essential for advancements in biotechnology .
Protein BiologyUseful in protein biology applications such as western blotting, protein purification, protein quantitation, protein labeling & modification, and protein pull-down .
Molecular Biology MethodsApplicable in molecular biology methods, including PCR/qPCR .
Laboratory MedicineUtilized in laboratory medicine and microbiology methods .

Mechanism of Action

The mechanism of action of 4-Sulfocalix4arene involves its ability to form stable complexes with various guest molecules. The hydrophobic aromatic rings and hydrophilic sulfonate groups facilitate the binding of both organic and inorganic molecules. This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of drugs by forming inclusion complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonated Calix[n]arenes (n = 4, 6, 8)

The sulfonated calix[n]arene series varies in macrocyclic ring size, impacting cavity dimensions and functional properties. Key differences are summarized below:

Property 4-Sulfocalix[4]arene Hydrate 4-Sulfocalix[6]arene Hydrate 4-Sulfocalix[8]arene Hydrate
Molecular Formula C₂₈H₂₄O₁₆S₄·xH₂O C₄₂H₃₆O₂₄S₆·13H₂O C₅₆H₄₈O₃₂S₈·21H₂O
Anhydrous MW (g/mol) 744.72 1,117.13 1,489.48
Solubility in Water High Moderate Low
Host-Guest Affinity Strong for small cations Intermediate Broad for larger guests
Applications Sensors, drug solubilization Catalysis, ion exchange Nanomaterial assembly
  • Cavity Size and Solubility: The 4-sulfocalix[4]arene’s smaller cavity (≈3.5 Å) is optimal for binding small ions (e.g., Na⁺, K⁺), while the larger 4-sulfocalix[8]arene (≈8.5 Å) accommodates bulky organic guests like methylated amino acids . Water solubility decreases with increasing ring size due to reduced charge density .
  • Drug Solubilization : 4-Sulfocalix[4]arene Hydrate enhances the solubility of poorly water-soluble drugs (e.g., niclosamide) by 10-fold, outperforming 4-sulfocalix[6]arene and 4-sulfocalix[8]arene in aqueous media .
  • Material Science : 4-Sulfocalix[4]arene is integrated into conductive composites (e.g., PEDOT:SCX/MXene) for glucose sensors, leveraging its bioaffinity and stability, whereas larger homologs are less effective in thin-film architectures .

Phosphonated and Other Functionalized Calix[4]arenes

  • 1,3-Di-O-Phosphonato-Calix[4]arene : Unlike the sulfonated variant, this compound has phosphate (-PO₃²⁻) groups on the lower rim, conferring stronger metal-binding affinity (e.g., for Ca²⁺ and Fe³⁺). However, its lower water solubility limits biomedical applications .
  • Derivatives with Nitro or Aldehyde Groups: 4-Sulfocalix[4]arene-CHO and -NO₂ exhibit modified electronic properties for selective guest binding. For example, 4-Sulfocalix[4]arene-CHO shows enhanced fluorescence quenching with arginine derivatives compared to the parent sulfonated form .

Non-Sulfonated Calix[4]arenes

  • Tetraalkoxycalix[4]arenes : These derivatives (e.g., tert-butylcalix[4]arene) are hydrophobic and excel in organic-phase extractions of metal ions or neutral molecules. However, they lack the aqueous compatibility of sulfonated analogs .
  • Dihomooxacalix[4]arenes : Incorporating oxygen bridges increases conformational flexibility and binding versatility for anions, but their synthesis is more complex than sulfonated calixarenes .

Key Research Findings

  • Electrochemical Sensing : 4-Sulfocalix[4]arene Hydrate-based composites (e.g., PEDOT:SCX/MXene/GOX) enable direct electron transfer in glucose sensors, achieving a linear detection range of 0.5–8 mM and stable redox peaks at 0.435 V .
  • Host-Guest Chemistry: 4-Sulfocalix[4]arene binds methylarginines and methyllysines with dissociation constants (Kd) of 10⁻⁶–10⁻⁵ M, outperforming cyclodextrins and pillararenes in selectivity for post-translationally modified amino acids .

Biological Activity

4-Sulfocalixarene, hydrate is a derivative of calixarene, characterized by its ability to form host-guest complexes and enhance the solubility of various compounds. This compound contains four sulfonate groups that significantly improve its hydrophilicity and biological activity. Its unique structure allows it to interact with a range of biological systems, making it a subject of extensive research in drug delivery, antimicrobial activity, and anticancer applications.

  • Molecular Formula : C28H24O16S4
  • Molecular Weight : Approximately 744.72 g/mol
  • Appearance : White to gray powder or crystalline solid
  • Solubility : Highly soluble in water due to polar sulfonate groups

Mechanisms of Biological Activity

4-Sulfocalixarene exhibits several mechanisms through which it exerts its biological effects:

  • Drug Delivery Systems :
    • The amphiphilic nature allows the formation of micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that this compound can significantly improve the therapeutic efficacy of poorly soluble drugs by forming stable host-guest complexes .
  • Antimicrobial Properties :
    • Research indicates that 4-sulfocalix arene has notable antibacterial and antifungal activities. It effectively inhibits the growth of various pathogens, including E. coli and Candida albicans. For instance, minimum inhibitory concentrations (MIC) were reported at 31.25 μg/mL for both bacterial and fungal strains .
  • Anticancer Activity :
    • The compound has been investigated for its potential in cancer therapy, demonstrating the ability to induce apoptosis in cancer cells. In vitro studies show significant cytotoxicity against various cancer cell lines, with IC50 values indicating promising anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coliMIC = 31.25 μg/mL
AntifungalC. albicansMIC = 31.25 μg/mL
AnticancerSaos-2 (osteosarcoma)IC50 < 25 μg/mL
Drug DeliveryVarious poorly soluble drugsEnhanced solubility and stability

Case Study: Drug Delivery System for Morin Hydrate

In an experimental study, 4-sulfocalixarene was utilized as a drug delivery vehicle for morin hydrate. The results indicated that the compound improved the solubility and stability of morin in aqueous solutions, facilitating better therapeutic outcomes . This study exemplifies the potential applications of 4-sulfocalixarene in enhancing drug formulations.

Interaction Studies

Interaction studies using techniques such as NMR spectroscopy and fluorescence spectroscopy have demonstrated that 4-sulfocalixarene can effectively form complexes with various guest molecules, including organic ammonium salts and pharmaceuticals. These interactions are crucial for understanding the compound's role in drug delivery systems and its ability to stabilize active pharmaceutical ingredients .

Q & A

Q. How can 4-Sulfocalix[4]arene Hydrate be synthesized and characterized with high purity for supramolecular studies?

Methodological Answer: Synthesis typically involves sulfonation of calix[4]arene precursors under controlled acidic conditions. For example, sulfonic acid groups are introduced at the para-positions of the phenolic rings, followed by hydration to stabilize the sulfonate moieties. Characterization requires HPLC to confirm purity (>94.0% by titrimetry, as per commercial specifications ), 1H/13C NMR to verify structural integrity, and elemental analysis to assess hydration levels . Challenges include minimizing residual solvents (e.g., benzene derivatives), which may require repeated recrystallization in ethanol/water mixtures .

Q. What solvents are optimal for dissolving 4-Sulfocalix[4]arene Hydrate, and how does hydration influence solubility?

Methodological Answer: The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and water due to its sulfonate groups. Hydration enhances water solubility by stabilizing the sulfonate anions through hydrogen bonding. However, solubility in organic solvents like THF or chloroform is limited unless functionalized with hydrophobic groups (e.g., tert-butyl derivatives) . For experimental design, pre-dissolution in deionized water (1–5 mg/mL) is recommended for aqueous-phase applications, while DMSO may be used for organic-phase studies .

Q. How does the hydration state of 4-Sulfocalix[4]arene Hydrate affect its host-guest binding properties?

Methodological Answer: Hydration modulates the cavity size and polarity of the calixarene. Thermogravimetric analysis (TGA) reveals variable water content (up to 25% by mass), which can alter binding affinities for guest molecules like morin hydrate or cationic dyes. To standardize experiments, researchers should dehydrate samples under vacuum (60°C, 12 hours) and rehydrate in controlled humidity chambers before use .

Advanced Research Questions

Q. How can 4-Sulfocalix[4]arene Hydrate be integrated into drug delivery systems to enhance bioavailability?

Methodological Answer: The sulfonate groups enable electrostatic interactions with cationic drugs (e.g., morin hydrate), forming stable inclusion complexes. Fluorescence titration assays (using berberine hydrochloride as a probe) quantify binding constants (K ~ 10⁴–10⁵ M⁻¹) . For in vitro testing, optimize drug-to-host molar ratios (1:1 to 1:3) in PBS buffer (pH 7.4) and assess release kinetics via dialysis membranes . Note that competitive binding with serum proteins (e.g., BSA) may require co-administration of stabilizers like cyclodextrins .

Q. What experimental strategies address discrepancies in reported solubility data for 4-Sulfocalix[4]arene Hydrate?

Methodological Answer: Contradictions often arise from variations in hydration levels or residual solvents. To resolve this:

  • Standardize hydration : Use TGA to quantify water content and report values alongside solubility data .
  • Control solvent history : Pre-dry samples or equilibrate them at specific relative humidities .
  • Validate with multiple techniques : Compare HPLC, NMR, and mass spectrometry results to confirm batch consistency .

Q. How can 4-Sulfocalix[4]arene Hydrate be utilized in organic solvent nanofiltration (OSN) membranes, and what are key optimization parameters?

Methodological Answer: Incorporate the compound into polybenzimidazole (PBI) membranes via cross-linking agents (e.g., α,α′-dibromo-p-xylene). The sulfonate groups enhance hydrophilicity and molecular sieving properties. Key parameters:

  • Cross-linker concentration : 2–5 wt% to balance mechanical stability and porosity .
  • Solvent resistance : Test membrane integrity in DMF or NMP using dye rejection assays (e.g., Rhodamine B, MW 479 Da) .
  • Long-term stability : Monitor flux decline over 72 hours under continuous solvent flow .

Q. What computational methods are suitable for predicting host-guest interactions involving 4-Sulfocalix[4]arene Hydrate?

Methodological Answer: Employ density functional theory (DFT) to model electrostatic and π-π interactions, or molecular dynamics (MD) simulations to assess conformational flexibility in aqueous environments. For accurate results:

  • Use the B3LYP/6-31G(d) basis set for geometry optimization .
  • Include explicit water molecules in MD simulations to account for hydration effects .
  • Validate predictions with experimental binding constants from isothermal titration calorimetry (ITC) .

Q. How does pH influence the stability and aggregation behavior of 4-Sulfocalix[4]arene Hydrate?

Methodological Answer: At pH < 3 , sulfonate groups protonate, reducing solubility and promoting aggregation. At pH > 10 , deprotonation of phenolic hydroxyls may destabilize the macrocycle. Monitor stability via:

  • Dynamic light scattering (DLS) : Detect aggregation thresholds (e.g., >500 nm particles at pH 2.5) .
  • UV-Vis spectroscopy : Track absorbance shifts at 280 nm (aromatic transitions) under varying pH .
  • Zeta potential measurements : Confirm surface charge reversal near pH 4–5 .

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